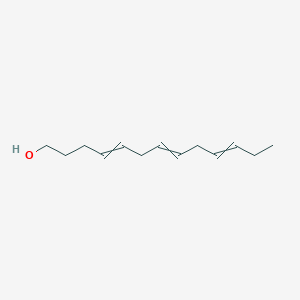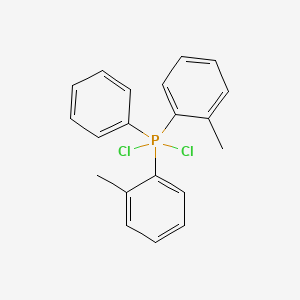
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane is a tertiary phosphine compound. Tertiary phosphines are a class of organophosphorus compounds that contain a phosphorus atom bonded to three organic groups. These compounds are widely used in various fields, including catalysis, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of a Grignard reagent with a corresponding chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production of tertiary phosphines often involves similar synthetic routes but on a larger scale. The use of organolithium compounds and halogenophosphines is also common in industrial settings. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
科学的研究の応用
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
作用機序
The mechanism by which dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
類似化合物との比較
Similar Compounds
Similar compounds to dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane include other tertiary phosphines such as:
- Dichlorobis(triphenylphosphine)nickel(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Dichlorobis(methyldiphenylphosphine)palladium(II)
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of 2-methylphenyl groups. This unique structure can influence its reactivity and the types of complexes it forms with transition metals, making it suitable for specific catalytic applications .
特性
CAS番号 |
109974-77-8 |
|---|---|
分子式 |
C20H19Cl2P |
分子量 |
361.2 g/mol |
IUPAC名 |
dichloro-bis(2-methylphenyl)-phenyl-λ5-phosphane |
InChI |
InChI=1S/C20H19Cl2P/c1-16-10-6-8-14-19(16)23(21,22,18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15H,1-2H3 |
InChIキー |
UKMJTAWROUMFIL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)(C3=CC=CC=C3C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


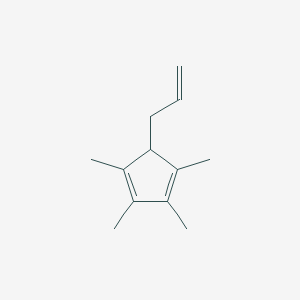
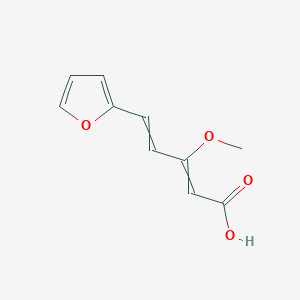
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
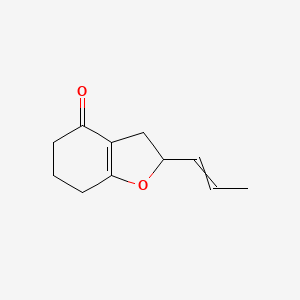
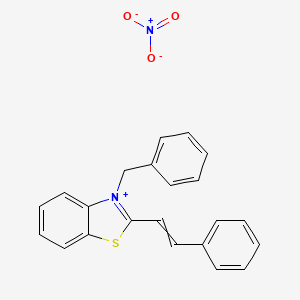
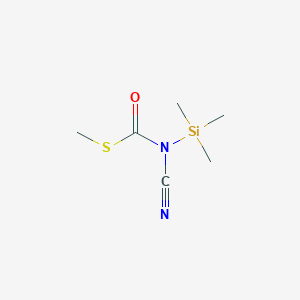
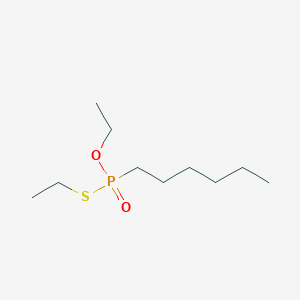

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
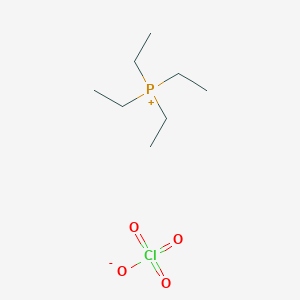

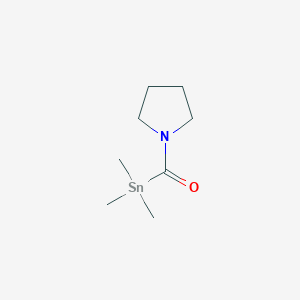
![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
